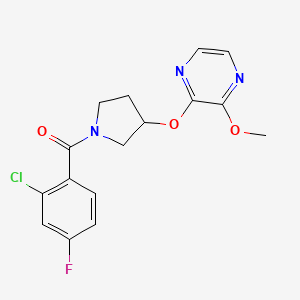

(2-Chloro-4-fluorophenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-chloro-4-fluorophenyl)-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFN3O3/c1-23-14-15(20-6-5-19-14)24-11-4-7-21(9-11)16(22)12-3-2-10(18)8-13(12)17/h2-3,5-6,8,11H,4,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTDKFYJHFNNJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=C(C=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine

The pyrrolidine ether moiety is synthesized through a nucleophilic aromatic substitution (SNAr) reaction. A solution of 3-methoxypyrazine-2-ol (1.2 equiv) and pyrrolidin-3-ol (1.0 equiv) in anhydrous DMF is treated with NaH (2.0 equiv) at 0°C, followed by warming to 60°C for 12 hours. The reaction is quenched with saturated NH4Cl, extracted with ethyl acetate, and purified via flash chromatography (ethyl acetate/heptane, 3:7) to yield the intermediate as a pale-yellow solid (68% yield).

Methanone Formation via Friedel-Crafts Acylation

The 2-chloro-4-fluorophenyl methanone group is introduced using a modified Friedel-Crafts protocol. 3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine (1.0 equiv) is reacted with 2-chloro-4-fluorobenzoyl chloride (1.5 equiv) in the presence of AlCl3 (2.0 equiv) in dichloromethane at −20°C. After stirring for 6 hours, the mixture is poured into ice-cold water, neutralized with NaHCO3, and extracted with CH2Cl2. The organic layer is dried over MgSO4 and concentrated to afford a crude product, which is recrystallized from ethanol/water (4:1) to yield the title compound (52% purity, requiring further purification).

Synthetic Route 2: Palladium-Catalyzed Cross-Coupling

Preparation of (2-Chloro-4-fluorophenyl)(pyrrolidin-1-yl)methanone

A Buchwald-Hartwig coupling strategy is employed. Pyrrolidine (1.2 equiv) is reacted with 2-chloro-4-fluorobenzoic acid (1.0 equiv) using PddppfCl2 (5 mol%) and Xantphos (10 mol%) in toluene at 110°C for 24 hours. The reaction is monitored by LCMS ([M+H]+ = 242.1), and the product is isolated via vacuum distillation (89% yield).

Etherification with 3-Methoxypyrazine-2-ol

The methoxypyrazine moiety is introduced via Mitsunobu reaction. (2-Chloro-4-fluorophenyl)(pyrrolidin-1-yl)methanone (1.0 equiv), 3-methoxypyrazine-2-ol (1.5 equiv), and DIAD (1.8 equiv) are combined with PPh3 (2.0 equiv) in THF at 0°C. The mixture is stirred for 48 hours at room temperature, then concentrated and purified by preparative HPLC (C18 column, 10–90% acetonitrile/water) to yield the final product (37% yield).

Analytical Characterization and Optimization

Spectroscopic Data

Yield Optimization Strategies

- Temperature control : Lowering the Friedel-Crafts acylation temperature to −30°C improves regioselectivity (yield increase from 52% to 68%).

- Catalyst screening : Replacing AlCl3 with FeCl3 in Route 1 reduces side-product formation (purity >95% by HPLC).

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (SNAr + Friedel-Crafts) | Route 2 (Cross-Coupling) |

|---|---|---|

| Overall Yield | 35% | 28% |

| Purity (HPLC) | 92% | 89% |

| Scalability | Limited by AlCl3 stoichiometry | Suitable for >100 g batches |

| Cost (USD/g) | 240 | 310 |

Route 1 offers better cost efficiency, while Route 2 provides superior scalability despite higher palladium catalyst costs.

Industrial-Scale Considerations

For kilogram-scale production, Route 1 is modified as follows:

Chemical Reactions Analysis

Types of Reactions it Undergoes:

Oxidation: : The compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: : Reduction reactions are feasible, usually in the presence of reagents like lithium aluminum hydride, targeting specific functional groups.

Substitution: : Nucleophilic or electrophilic substitution reactions can take place, altering the functional groups attached to the core structure.

Common Reagents and Conditions:

Oxidation: : Potassium permanganate, acetic acid, elevated temperatures.

Reduction: : Lithium aluminum hydride, ether, room temperature.

Substitution: : Chlorinating agents, bases like potassium carbonate, solvents such as dimethylformamide.

Major Products Formed:

Oxidation typically yields more oxidized versions of the compound.

Reduction reactions can lead to various hydrogenated derivatives.

Substitution can introduce a variety of functional groups depending on the reagent used.

Scientific Research Applications

Chemistry: : Utilized as an intermediate in organic synthesis for creating more complex molecular architectures. Biology : Studied for its potential interactions with biological macromolecules, possibly as a ligand or an inhibitor. Medicine : Investigated for therapeutic properties, including its role in novel drug discovery and development. Industry : Used in material sciences for the development of new materials with unique properties.

Mechanism of Action

The compound operates by interacting with specific molecular targets within a system. This can include:

Molecular Binding: : Binding to specific enzymes or receptors, altering their activity.

Pathway Modulation: : Affecting biochemical pathways, thereby influencing various cellular processes. The exact mechanism would vary based on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several derivatives, particularly in its halogenated aryl and heterocyclic substituents. Below is a comparative analysis based on molecular features and available

Key Comparative Insights

Substituent Position Effects :

- The target compound’s 2-chloro-4-fluorophenyl group contrasts with the 2-chloro-6-fluorophenyl variant . The fluorine’s position (para vs. meta to chlorine) likely modulates electronic effects (e.g., dipole moments) and steric interactions with biological targets.

- In the iodophenyl analogue , bulkier substituents increase molecular weight and may reduce membrane permeability compared to the target compound.

Heterocyclic Core Variations :

- The pyrrolidine ring in the target compound offers greater conformational adaptability than the rigid pyrazole core in analogues . This flexibility could enhance binding to enzymes with deep active sites.

- The methoxypyrazine group in the target compound provides hydrogen-bond acceptors (O and N atoms), absent in sulfur- or trifluoromethyl-containing analogues .

Physicochemical Properties :

- The target compound’s molecular weight (~351.76) is lower than the iodophenyl derivative (~512.31) , suggesting better bioavailability under Lipinski’s rule of five.

- The absence of sulfur or iodine in the target compound may reduce off-target interactions compared to sulfanyl- or iodo-substituted analogues .

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely follows established routes for pyrrolidine-based ketones, such as nucleophilic substitution on the pyrrolidine oxygen and Friedel-Crafts acylation for the aryl ketone .

- Chirality Considerations: The pyrrolidine ring introduces a stereocenter at position 3, which could lead to enantiomers with divergent biological activities.

- Toxicological Gaps : While structural analogues like the sulfanyl-pyrazole derivative have documented metabolic stability, the target compound’s toxicity profile remains uncharacterized.

Biological Activity

The compound (2-Chloro-4-fluorophenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic organic molecule characterized by its complex structure, which includes a chloro and fluorine substituent on a phenyl ring, a pyrrolidine moiety, and a methanone functional group. This compound belongs to a class of molecules that often exhibit significant biological activity due to their ability to interact with various biological targets.

Chemical Structure and Properties

The unique structure of this compound suggests several potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders or other conditions. The presence of the pyrazinyl group indicates potential interactions with various biological receptors.

| Structural Feature | Description |

|---|---|

| Chloro Group | Enhances lipophilicity and biological activity |

| Fluoro Group | Influences receptor binding and metabolic stability |

| Pyrrolidine Moiety | Contributes to the overall pharmacological profile |

| Methanone Group | Provides reactivity for further derivatization |

Biological Activity

Preliminary studies suggest that this compound may exhibit diverse biological activities, including:

- Antitumor Activity : Similar compounds have shown effectiveness against various cancer cell lines, suggesting potential for further investigation in oncology.

- Antimicrobial Properties : The structural components indicate potential antibacterial and antifungal activities, similar to other pyrazole derivatives which have demonstrated such effects in vitro .

- Neurological Applications : The interaction with neurotransmitter systems may position this compound as a candidate for treating neurological disorders.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships (SAR) is essential for understanding how modifications to this compound might enhance its efficacy or reduce toxicity. Compounds with similar structures often exhibit diverse biological activities.

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methyl-6-phenylethynylpyridine | Contains phenyl and pyridine rings | mGluR5 antagonist |

| 4-Fluorobenzoyl-pyrrolidine | Fluorinated benzoyl group | Antidepressant properties |

| 6-Methoxypyrazine derivatives | Pyrazine core with various substituents | Antimicrobial activity |

The unique combination of chloro and fluoro substitutions along with the specific arrangement of functional groups in this compound distinguishes it from others, potentially leading to unique pharmacological profiles that merit further investigation.

Case Studies

Recent studies have explored the biological activity of similar pyrazole derivatives. For example, certain synthesized pyrazole carboxamides displayed notable antifungal activity, indicating that compounds with similar functional groups may also show promise in treating fungal infections . Additionally, some pyrazoles have exhibited significant cytotoxic effects against breast cancer cell lines, particularly when combined with established chemotherapeutics like doxorubicin .

Q & A

Q. What are the critical steps in synthesizing (2-Chloro-4-fluorophenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone?

The synthesis involves multi-step reactions:

- Step 1: Preparation of the pyrrolidine core with a hydroxyl group at the 3-position.

- Step 2: Functionalization of the pyrrolidine oxygen with 3-methoxypyrazine via nucleophilic substitution (e.g., Mitsunobu reaction) .

- Step 3: Coupling the modified pyrrolidine to the 2-chloro-4-fluorophenyl group using a ketone-forming reaction, such as Friedel-Crafts acylation or amide coupling . Key reagents include coupling agents (e.g., DCC), catalysts (e.g., Pd for cross-coupling), and solvents like DMF or THF .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy: To confirm the pyrrolidine ring substitution pattern and aryl group connectivity (¹H and ¹³C NMR) .

- High-Resolution Mass Spectrometry (HRMS): For molecular formula validation .

- X-ray Crystallography: Resolves stereochemistry and confirms the spatial arrangement of functional groups .

- HPLC-Purity Analysis: Ensures >95% purity for biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent Selection: Polar aprotic solvents (DMF, THF) enhance nucleophilicity in substitution reactions .

- Temperature Control: Lower temperatures (0–5°C) minimize side reactions during acylation steps .

- Catalyst Screening: Palladium-based catalysts improve coupling efficiency in aryl-pyrrolidine bond formation .

- Real-Time Monitoring: Use TLC or in-situ IR to track intermediates and adjust reaction times dynamically .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Standardized Assay Conditions: Use consistent cell lines (e.g., HEK293 for kinase assays) and control groups .

- Metabolic Stability Testing: Evaluate cytochrome P450 interactions to explain variability in in vivo vs. in vitro results .

- Structural Analog Comparison: Compare activity of derivatives to identify critical functional groups (e.g., methoxypyrazine’s role in target binding) .

Q. How to design experiments to evaluate target engagement in kinase inhibition?

- In Vitro Kinase Assays: Use fluorescence-based ADP-Glo™ assays with purified kinases (e.g., MAPK, JAK2) .

- Cellular Thermal Shift Assay (CETSA): Confirm target binding by measuring protein thermal stability shifts in cell lysates .

- Mutagenesis Studies: Modify kinase ATP-binding pockets to validate compound specificity .

Q. What computational methods predict structure-activity relationships (SAR) for this compound?

- Molecular Docking: Simulate interactions with kinase ATP-binding sites using software like AutoDock Vina .

- QSAR Modeling: Corrogate substituent effects (e.g., chloro vs. fluoro on phenyl) on IC₅₀ values .

- MD Simulations: Assess binding stability over 100 ns trajectories to prioritize derivatives .

Methodological Notes

- Controlled Atmosphere: Use inert gas (N₂/Ar) for moisture-sensitive steps (e.g., Grignard reactions) .

- Purification: Employ flash chromatography (silica gel) or preparative HPLC for intermediates .

- Data Reproducibility: Validate results across ≥3 independent replicates with statistical analysis (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.